4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Description
The compound 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Although the specific compound is not directly studied in the provided papers, pyrazole derivatives are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve various strategies, including cyclization reactions and substitution reactions. For instance, the synthesis of energetic nitropyrazoles with a trinitromethyl moiety involves destructive nitration of 1-acetonylpyrazoles . Similarly, the synthesis of pyrazole triflones includes the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes . These methods highlight the versatility in synthesizing substituted pyrazoles, which could be adapted for the synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the molecular and supramolecular structures of certain pyrazole isomers were established by X-ray diffraction, revealing details about the conformation and interactions within the crystal lattice . These techniques are crucial for understanding the geometry and electronic structure of pyrazole compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of substituents such as nitro, amino, and triflone groups can influence the reactivity and the type of reactions these compounds can undergo . For example, the nitro group is a well-known activating group for further chemical transformations, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as crystal density, thermal stability, and sensitivity to impact, are important for their practical applications . Energetic pyrazoles, for instance, have been characterized by their high density and promising energetic performance . Theoretical studies, including density functional theory calculations, provide insights into the thermodynamic properties, detonation properties, and electronic structures of these compounds . Such analyses are essential for predicting the behavior of new pyrazole derivatives, including 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Future Directions
properties
IUPAC Name |
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-8(16(17)18)7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHRYEXMSLOYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382146 | |
Record name | 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
261761-21-1 | |
Record name | 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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